4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H9BrF3NO and its molecular weight is 332.12 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Bromophenoxy)-2-(trifluoromethyl)aniline, also known as B1386601 , is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, which includes a bromophenoxy group and a trifluoromethyl substituent, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on available research.
Chemical Structure and Properties
The molecular formula of this compound is . The structure is characterized by:
- Bromophenoxy Group : Enhances lipophilicity and potential interaction with biological membranes.
- Trifluoromethyl Group : Increases metabolic stability and can influence the electronic properties of the molecule.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its effects on various cellular processes and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values ranged from 1.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 | 5.0 | Doxorubicin | 10.0 |
U-937 | 3.5 | Doxorubicin | 8.0 |
HeLa | 6.0 | Tamoxifen | 12.0 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by elevated caspase-3/7 activity .
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MCF-7 cells, suggesting a disruption in cell cycle progression .
Case Study 1: Breast Cancer Cell Lines
In a study examining the effect of various substituted anilines on breast cancer cell lines, this compound was found to significantly inhibit cell proliferation. The presence of the bromine and trifluoromethyl groups was crucial for enhancing the anticancer activity compared to other derivatives lacking these substituents.
Case Study 2: Mechanistic Insights
A mechanistic study involving molecular docking indicated that this compound interacts with key proteins involved in apoptosis signaling pathways. This interaction likely stabilizes protein conformations that promote apoptotic processes .
Properties
IUPAC Name |
4-(4-bromophenoxy)-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDDXXAGKIULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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